molecular formula C17H16BrN3O3S B11148681 methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11148681
M. Wt: 422.3 g/mol
InChI Key: RAZIQOJMFBAZHV-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Comparison with Similar Compounds

Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20BrN3O4S
  • Molecular Weight : 422.3 g/mol
  • Structure : The compound features an indole ring, a thiazole moiety, and a carboxylate group, which contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit potent anticancer effects. For instance, studies have shown that thiazole-based compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. In particular, the compound has been tested against BRAF V600E mutant cancer cells, demonstrating significant antiproliferative activity with an IC50 value as low as 0.05 µM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that certain indole-thiazole hybrids significantly inhibited the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tyrosinase Activity : The compound has shown potential in inhibiting mushroom tyrosinase, an enzyme critical in melanin production. This property can be beneficial in treating hyperpigmentation disorders .
  • Apoptosis Induction : In cancer cells, the compound induces apoptosis through activation of intrinsic pathways, leading to cell death .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusKey Findings
Abdel-Maksoud et al. (2023)Antiproliferative ActivitySignificant inhibition of BRAF V600E with IC50 = 0.05 µM
Recent Thiazole Derivatives StudyAnti-inflammatory EffectsInhibited LPS-induced cytokine production in RAW264.7 cells
Tyrosinase Inhibition StudyMelanin ProductionEffective inhibition of tyrosinase leading to reduced melanin synthesis

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

methyl 2-[3-(5-bromoindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16BrN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-9-12(18)3-4-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22)

InChI Key

RAZIQOJMFBAZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)OC

Origin of Product

United States

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